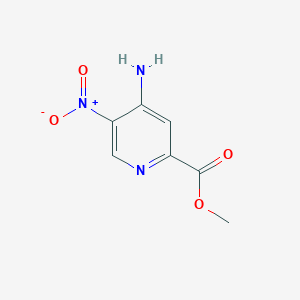
Methyl 4-amino-5-nitropyridine-2-carboxylate
Cat. No. B1421351
Key on ui cas rn:
850544-21-7
M. Wt: 197.15 g/mol
InChI Key: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598190B2
Procedure details


Prepared analogously to example 83d by hydrogenation of methyl-4-amino-5-nitropicolinate using palladium/charcoal 10% in THF.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=1>C1COCC1.[Pd]>[NH2:10][C:8]1[C:7]([NH2:11])=[CH:6][N:5]=[C:4]([C:3]([O:2][CH3:1])=[O:14])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=NC=C(C(=C1)N)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(=NC=C1N)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
